(S)-Diethyl 2-acetamidopentanedioate
Description
(S)-Diethyl 2-acetamidopentanedioate (CAS No. 1446-19-1), also known as N-Acetyl-L-glutamic acid diethyl ester, is a chiral organic compound with the molecular formula C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol . Its structure consists of a pentanedioic acid backbone, where the second carbon is substituted with an acetamido group (-NHCOCH₃), and both carboxylic acid termini are esterified as ethyl groups. Key physicochemical properties include a boiling point of ~385.5°C (estimated) and a solubility profile influenced by its ester and amide functionalities, making it moderately polar .
Properties
CAS No. |
1446-19-1 |
|---|---|
Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
diethyl (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)7-6-9(12-8(3)13)11(15)17-5-2/h9H,4-7H2,1-3H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
FBAOQDIATMHNAD-VIFPVBQESA-N |
SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Efficacy of DA-6 in Soybean Cultivation
| Parameter | DA-6 Treatment (D60) | Control (CK) | Increase (%) |
|---|---|---|---|
| Pod count (IS*) | 36.8% | Baseline | 30.1–36.8 |
| 100-grain weight (IS) | 6.7% | Baseline | 4.5–6.7 |
| Drought survival | Enhanced | Reduced | – |
| Antioxidant enzymes (SOD, CAT) | ↑ 2–3 fold | Baseline | – |
*IS = Intercropping system; SS = Sole cropping system.
Key Research Findings
DA-6 outperforms similar growth regulators in enhancing drought tolerance via hormonal regulation (e.g., IAA , GA₃ ) and dehydrin accumulation .
Structural analogs like (S)-Diethyl 2-acetamidopentanedioate may lack DA-6’s agricultural efficacy due to differences in solubility and functional group interactions.
The acetylated glutamic acid derivative’s chiral structure positions it as a candidate for enantioselective synthesis, though applications remain underexplored in the provided evidence.
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